molecular formula C19H18ClN3O3 B7704538 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide

Cat. No.: B7704538
M. Wt: 371.8 g/mol
InChI Key: LDQKWJPWQIXUSS-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3/c1-2-25-16-6-4-3-5-15(16)21-17(24)11-12-18-22-19(23-26-18)13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQKWJPWQIXUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide typically involves the formation of the oxadiazole ring followed by the introduction of the chlorophenyl and ethoxyphenyl groups. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and van der Waals interactions. These interactions can inhibit the activity of enzymes or modulate receptor functions, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)propanamide is unique due to the presence of both the chlorophenyl and ethoxyphenyl groups, which impart distinct chemical and biological properties. The combination of these groups with the oxadiazole ring enhances the compound’s potential for various applications in medicinal chemistry and material science .

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